2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C8H8F3N3O2S and its molecular weight is 267.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Research by Chai Lan-qin and Wang Xi-cun (2004) and Moayed S. AL-Gwady (2009) explored efficient synthesis methods for 1,3,4-thiadiazole carbamates, demonstrating the viability of liquid-liquid phase transfer catalysis and microwave techniques for producing these compounds with high yield and under mild conditions (Chai Lan-qin & Wang Xi-cun, 2004) (Moayed S. AL-Gwady, 2009).
Gas-Phase Reactions : A study by E. Velez et al. (2015) investigated the gas-phase elimination reaction of ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate. This research provided insights into the thermal decomposition and reaction mechanisms of similar thiadiazole carbamates (E. Velez et al., 2015).
Potential Applications
Antimicrobial Properties : Husam A. Ameen and Ahlam J. Qasir (2017) explored the antimicrobial potential of 1,3,4-thiadiazole derivatives, highlighting the biological activity and potential therapeutic applications of these compounds (Husam A. Ameen & Ahlam J. Qasir, 2017).
Organic Light-Emitting Diodes (OLEDs) : Research by Yi-Ming Jing et al. (2017) examined the use of 1,3,4-thiadiazole derivatives in OLEDs, demonstrating their potential in electronics and materials science (Yi-Ming Jing et al., 2017).
Complex Formation : A study by A. Görgülü and A. Cukurovalı (2002) characterized the formation of metal complexes with 1,3,4-thiadiazole carbamate ligands, indicating their potential use in inorganic and metal-organic chemistry (A. Görgülü & A. Cukurovalı, 2002).
Pharmacological Evaluation : Ravindra Kumar and Hament Panwar (2015) assessed the antimicrobial, anti-inflammatory, and analgesic properties of bis-heterocyclic derivatives of 1,3,4-thiadiazole, suggesting their medicinal significance (Ravindra Kumar & Hament Panwar, 2015).
Ionic Liquid Synthesis : M. A. Epishina et al. (2011) described the synthesis of 1,3,4-thiadiazoles in ionic liquids, revealing another versatile method for producing these compounds (M. A. Epishina et al., 2011).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2S/c9-8(10,11)3-16-7(15)12-6-14-13-5(17-6)4-1-2-4/h4H,1-3H2,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUORKNDYMQJOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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